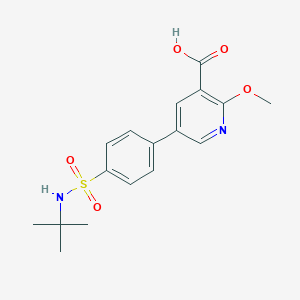
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid (5-BSA-2MNA) is a synthetic derivative of nicotinic acid (NA) and is a highly potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It is a non-selective inhibitor of FAAH and has been used in a variety of scientific research applications. 5-BSA-2MNA has been used in biochemical and physiological studies to investigate the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-BSA-2MNA has been used as a tool to assess the potential therapeutic effects of FAAH inhibition in various disease states.
Mecanismo De Acción
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is a non-selective inhibitor of FAAH, which is an enzyme that catalyzes the hydrolysis of fatty acid amides and has been implicated in the regulation of lipid metabolism, inflammation, and pain signaling. 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% binds to the active site of FAAH and blocks the enzyme’s catalytic activity, resulting in the accumulation of fatty acid amides in the body. This leads to a variety of physiological effects, including the modulation of lipid metabolism, inflammation, and pain signaling.
Biochemical and Physiological Effects
The inhibition of FAAH by 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to modulate lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been shown to modulate the endocannabinoid system, leading to the potential therapeutic effects of FAAH inhibition in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments offers several advantages. It is a highly potent inhibitor of FAAH, and it has been used in a variety of scientific research applications. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is easily synthesized from nicotinic acid and can be used in a variety of biochemical and physiological studies. However, there are also some limitations to the use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments. For example, it is a non-selective inhibitor of FAAH, which may lead to the inhibition of other enzymes and proteins.
Direcciones Futuras
The use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments has the potential to provide insights into the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to assess the potential therapeutic effects of FAAH inhibition in various disease states. Furthermore, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to study the pharmacological effects of FAAH inhibition on the endocannabinoid system. Finally, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to develop novel FAAH inhibitors that are more selective and have fewer side effects.
Métodos De Síntesis
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% can be synthesized from nicotinic acid by a two-step reaction. The first step involves the reaction of nicotinic acid with 4-t-butylsulfamoylphenyl bromide in the presence of a base, such as sodium hydroxide, to give 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid. The second step involves the reaction of 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid with methanol in the presence of a base, such as sodium hydroxide, to give 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%.
Aplicaciones Científicas De Investigación
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to investigate the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used as a tool to assess the potential therapeutic effects of FAAH inhibition in various disease states. 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has also been used to study the pharmacological effects of FAAH inhibition on the endocannabinoid system.
Propiedades
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2,3)19-25(22,23)13-7-5-11(6-8-13)12-9-14(16(20)21)15(24-4)18-10-12/h5-10,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWSNHDAUQHVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



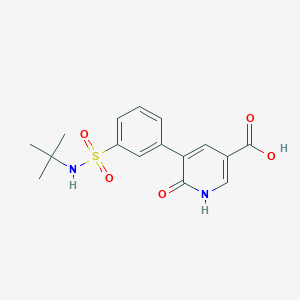




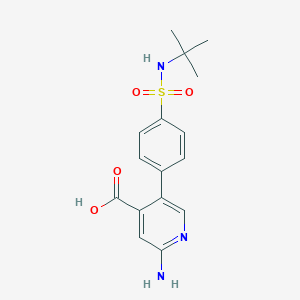
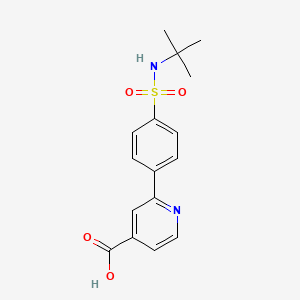

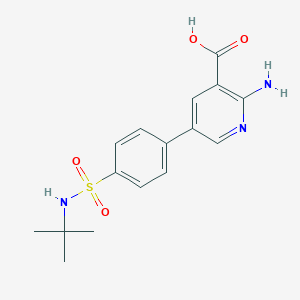
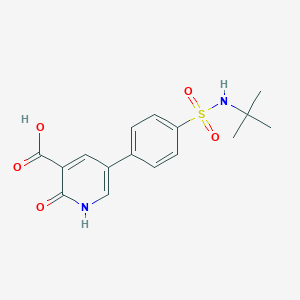

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)